7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound, commonly referred to as SCH58261 in pharmacological studies, is a pyrazolo-triazolopyrimidine derivative with a 4-fluorophenyl group at position 7 and a 2-phenylethyl substituent at position 2. It is a potent and selective adenosine A2A receptor (A2AAR) antagonist, initially developed for neurological applications such as Parkinson’s disease and depression . Its mechanism involves blocking adenosine-mediated immunosuppression, making it a candidate for cancer immunotherapy . SCH58261 exhibits high affinity for A2AAR (Ki = 0.3–1.5 nM) and >1,000-fold selectivity over A1, A2B, and A3 adenosine receptor subtypes .
Properties
Molecular Formula |
C20H15FN6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15FN6/c21-15-7-9-16(10-8-15)27-19-17(12-23-27)20-24-18(25-26(20)13-22-19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2 |
InChI Key |
VDIYKNAKFWFTHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Comparison with Similar Compounds
SCH442416
- Structure : 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
- Key Difference : The 3-(4-methoxyphenyl)propyl group replaces the 2-phenylethyl chain in SCH58261.
- Impact : Enhanced blood-brain barrier penetration due to increased lipophilicity, making it suitable for central nervous system (CNS) targeting .
ZM241385
- Structure: 4-(2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino]ethyl)phenol.
- Key Difference : Triazolo-triazine core instead of pyrazolo-triazolopyrimidine.
- Impact : Similar A2AAR affinity (Ki = 0.8 nM) but lower selectivity (100-fold over A2B) compared to SCH58261 .
Substitution-Driven Selectivity Enhancements
Hydroxyphenyl Derivatives (Compounds 6 and 7)
FSPTP (Compound 23)
- Structure: 5-Amino-7-[2-(4-fluorosulfonyl)phenylethyl]-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine.
- Key Difference : Fluorosulfonyl group introduces covalent binding capability.
- Impact: Irreversible A2AAR antagonism, enabling prolonged receptor blockade in cancer immunotherapy studies .
Pharmacokinetic and Bioactivity Variations
Mechanistic and Therapeutic Divergence
- SCH58261 vs. SCH442416 : While both target A2AAR, SCH442416’s methoxypropyl group enhances CNS bioavailability, whereas SCH58261’s fluorophenyl group optimizes peripheral receptor binding .
- SCH58261 vs. ZM241385: ZM241385’s triazine core reduces metabolic stability but retains coronary vasodilatory effects, unlike SCH58261’s focus on immunosuppression .
- Covalent Modifications (FSPTP) : Fluorosulfonyl in FSPTP enables irreversible binding, contrasting with SCH58261’s reversible antagonism, offering sustained effects in tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
